1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core linked to a phenyl ring, which is further substituted with a 3,4-dihydro-1H-isoquinolin-2-ylsulfonyl group
Preparation Methods
The synthesis of 1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps:
Chemical Reactions Analysis
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and electrophiles for substitution reactions. The major products formed depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s derivatives are explored for their use in agrochemicals, particularly as antifungal agents.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in binding to the active site of enzymes, while the isoquinoline moiety interacts with hydrophobic pockets . This binding disrupts the normal function of the target enzyme, leading to the compound’s biological effects.
Comparison with Similar Compounds
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole derivatives also possess a heterocyclic core and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19-6-3-12-21(19)17-7-9-18(10-8-17)25(23,24)20-13-11-15-4-1-2-5-16(15)14-20/h1-2,4-5,7-10H,3,6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXMWXSORYCFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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